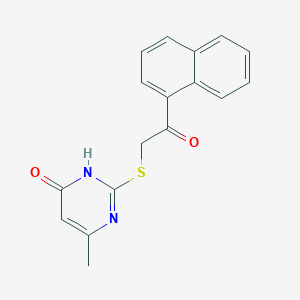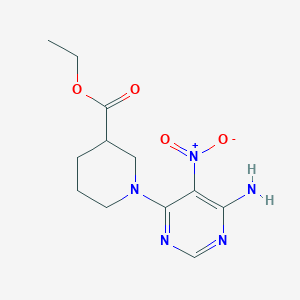![molecular formula C24H25NO7S B2511912 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951939-48-3](/img/structure/B2511912.png)
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the one involves multi-step reactions that yield complex heterocyclic structures. In the first paper, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones were used in Ugi reactions to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. This process involves stirring the Ugi adducts with sodium ethoxide in ethanol, indicating the use of both solid and liquid phase reactions to achieve the desired products . The second paper describes the synthesis of optically active oxazoles using chiral auxiliary-bearing isocyanides as synthons. The synthesis involves treating 3,4-dimethoxybenzoyl chloride with enantiomerically pure isocyanides in the presence of a superbase, leading to strongly fluorescent compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using X-ray diffraction techniques. In the first study, the structure of the triazinyl alaninamides was determined, revealing a tautomer with the proton fixed in the crystal by dimer formation through hydrogen bonding . The second paper provides the molecular structure of the synthesized oxazole, which was also obtained by X-ray means . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential interactions with other molecules.
Chemical Reactions Analysis
The compounds synthesized in these studies undergo various chemical reactions. For instance, selected triazines were treated with diazomethane to yield O-methyl derivatives . In the third paper, the oxidation of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one leads to a mixture of products, and further oxidation with OxoneR causes a rearrangement to a triazole . These reactions demonstrate the reactivity of the synthesized compounds and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The first paper does not provide explicit details on the physical properties but indicates that the compounds form dimers through hydrogen bonds, which could affect their solubility and melting points . The second paper highlights the high fluorescence quantum yields of the synthesized oxazoles, suggesting their potential use in applications requiring fluorescent materials . The third paper does not provide specific physical properties but discusses the reactivity of the compounds under oxidative conditions .
Scientific Research Applications
Thermally Curable Monomers
Research on monomers like "4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" has shown applications in thermally curable materials. These materials are characterized by the presence of benzoxazine and coumarin rings, allowing for photodimerization and thermal ring-opening reactions. Such properties suggest applications in developing advanced materials with specific thermal and light-responsive characteristics, which could be leveraged in coatings, adhesives, and composite materials (Kiskan & Yagcı, 2007).
Antimicrobial and Anti-Proliferative Activities
The synthesis and application of N-Mannich bases of 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities. These compounds, bearing structural motifs related to oxazine derivatives, have been studied for their efficacy against a range of pathogenic bacteria and cancer cell lines. Such findings indicate the potential for similar oxazine derivatives in pharmaceutical research, focusing on the development of new therapeutic agents (Al-Wahaibi et al., 2021).
Molecular Wires and Optoelectronic Properties
Compounds with extended π-systems incorporating oxadiazole and oxazine derivatives have been explored for their optoelectronic properties. These materials offer valuable insights into the design of molecular wires and optoelectronic devices, showcasing how the manipulation of electronic and structural properties can lead to materials suitable for applications in electronics and photonics (Wang et al., 2006).
Synthetic Methodologies
Research into the synthesis and structural revision of products from reactions involving alkyl 2-butynoate, aniline, and formaldehyde highlights the versatility of oxazine derivatives in synthetic chemistry. Such studies provide valuable methodologies for the synthesis of complex organic compounds, which can be applied in the development of new pharmaceuticals, materials, and chemical intermediates (Srikrishna et al., 2010).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7S/c1-14-22(15-4-6-20(29-2)21(10-15)30-3)23(26)17-5-7-19-18(24(17)32-14)11-25(13-31-19)16-8-9-33(27,28)12-16/h4-7,10,16H,8-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARYKOZWPSURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2511829.png)

![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2511833.png)
![(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol](/img/structure/B2511835.png)

![Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2511839.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2511840.png)
![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)
![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)
